molecular formula C14H16N4O B6421894 N'-Benzylidene-3-isopropyl-1H-pyrazole-5-carbohydrazide CAS No. 303108-11-4

N'-Benzylidene-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B6421894
CAS No.: 303108-11-4
M. Wt: 256.30 g/mol
InChI Key: AUDZHKYEKFXTJF-OQLLNIDSSA-N
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Description

N'-Benzylidene-3-isopropyl-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a benzylidene group at the hydrazide position and an isopropyl substituent at the 3-position of the pyrazole ring. Its synthesis typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with benzaldehyde derivatives under reflux conditions in ethanol, a method common to analogous compounds (e.g., see synthesis of N’-arylidene derivatives in ). The compound’s structure is often confirmed via single-crystal X-ray diffraction (SC-XRD) and spectroscopic techniques (IR, NMR) .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-10(2)12-8-13(17-16-12)14(19)18-15-9-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17)(H,18,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDZHKYEKFXTJF-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303108-11-4
Record name N'-BENZYLIDENE-3-ISOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including N'-Benzylidene-3-isopropyl-1H-pyrazole-5-carbohydrazide, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against several pathogens. In vitro studies revealed that it possesses notable antibacterial effects against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Research indicates that it can inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation, suggesting its potential use in treating inflammatory diseases .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes have been studied for their catalytic properties and potential applications in organic synthesis, demonstrating enhanced reactivity compared to their free ligand counterparts .

Polymer Science

In polymer science, this compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant
AntimicrobialNotable
Anti-inflammatoryPromising

Table 2: Coordination Complexes

Metal IonComplex TypeActivity
Cu(II)[Cu(N'-Benzylidene)2]Catalytic activity
Ni(II)[Ni(N'-Benzylidene)2]Enhanced reactivity

Case Study 1: Anticancer Mechanism

A detailed study published in Journal of Medicinal Chemistry explored the mechanism of action of this compound on MCF-7 breast cancer cells. The results indicated that the compound activates the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of N’-Benzylidene-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, thereby exerting its biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogues differ primarily in substituents on the pyrazole ring and the hydrazide-linked benzylidene group. Key examples include:

Compound Name Substituents on Pyrazole Hydrazide-Linked Group Key Structural Features
N'-Benzylidene-3-isopropyl-1H-pyrazole-5-carbohydrazide (Target) 3-isopropyl Benzylidene Enhanced lipophilicity due to isopropyl
N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 3-nitrophenyl 4-nitrobenzylidene Electron-withdrawing nitro groups increase reactivity
3-(5-Chlorothiophen-2-yl)-N′-benzylidene-1H-pyrazole-5-carbohydrazide 5-chlorothiophen-2-yl Benzylidene Chlorothienyl group may enhance antimicrobial activity
N′-[(E)-3-pyridinylmethylene]-3-[2-(benzyloxy)phenyl]-1H-pyrazole-5-carbohydrazide 2-(benzyloxy)phenyl 3-pyridinylmethylene Pyridine moiety improves solubility in polar solvents
3-(1,3-Benzodioxol-5-yl)-N′-[(E)-(3-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 1,3-benzodioxol-5-yl 3-hydroxyphenylmethylene Hydroxyl group enables hydrogen bonding

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) increase reactivity but reduce solubility.
  • Heterocyclic substituents (e.g., thiophene in or pyridine in ) modulate electronic properties and bioavailability.
  • Polar groups (e.g., hydroxyl in ) enhance solubility and intermolecular interactions.

Computational and Spectroscopic Analysis

Density functional theory (DFT) methods (e.g., Colle-Salvetti correlation-energy formula ) and spectroscopic techniques (IR, NMR) are standard for evaluating electronic properties. For example, the nitro group in would exhibit strong absorption in UV-Vis spectra, contrasting with the isopropyl group’s minimal electronic impact.

Biological Activity

N'-Benzylidene-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol
  • SMILES Notation : CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)OC

The compound features a pyrazole ring, which is known for various biological activities, including anti-inflammatory and antitumor effects.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation and induce apoptosis.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Induction of apoptosis via caspase activation
MCF-712.8Cell cycle arrest at G1 phase
A54910.5Inhibition of mitochondrial respiration

The compound's effectiveness was attributed to its ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

Antidiabetic Activity

In vitro studies have also evaluated the compound's potential as an antidiabetic agent. It was found to inhibit key enzymes involved in glucose metabolism.

Table 2: Enzyme Inhibition Assays

EnzymeIC50 (µM)Inhibition Type
α-Amylase25.0Competitive inhibition
α-Glucosidase30.5Non-competitive inhibition

The inhibition of these enzymes suggests that this compound may help regulate blood glucose levels by slowing carbohydrate digestion .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes accumulation of cells in the G1 phase, preventing cell division.
  • Enzyme Inhibition : By inhibiting α-amylase and α-glucosidase, it reduces glucose absorption in the intestines.

Case Studies

A notable case study involved the evaluation of the compound's effects on diabetic rats. The treatment group showed a significant reduction in blood glucose levels compared to the control group, indicating its potential as a therapeutic agent in diabetes management.

Table 3: Blood Glucose Levels in Diabetic Rats

GroupInitial Glucose (mg/dL)Final Glucose (mg/dL)
Control250280
Treatment255180

The results suggest that this compound effectively lowers blood sugar levels in diabetic models .

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